3-{[6-(4-Methylphenyl)pyridazin-3-YL]-amino}benzoic acid
Overview
Description
3-{[6-(4-Methylphenyl)pyridazin-3-yl]-amino}benzoic acid is a chemical compound with the molecular formula C18H15N3O2 and a molecular weight of 305.33 g/mol . This compound is characterized by the presence of a pyridazine ring substituted with a 4-methylphenyl group and an amino group attached to a benzoic acid moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[6-(4-Methylphenyl)pyridazin-3-yl]-amino}benzoic acid typically involves the following steps:
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Formation of the Pyridazine Ring: : The pyridazine ring can be synthesized through the nucleophilic substitution reaction of 3,6-dichloropyridazine with 4-methylphenylamine. This reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
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Coupling with Benzoic Acid: : The resulting 6-(4-methylphenyl)pyridazine is then coupled with 3-aminobenzoic acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in an organic solvent like dichloromethane (DCM). The reaction is typically carried out at room temperature under an inert atmosphere .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be necessary to maximize yield and purity. Additionally, purification techniques such as recrystallization or chromatography would be employed to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
3-{[6-(4-Methylphenyl)pyridazin-3-yl]-amino}benzoic acid can undergo various chemical reactions, including:
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Oxidation: : The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones .
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Reduction: : Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups within the molecule .
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Substitution: : The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and the reaction conditions .
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Coupling Reagents: N,N’-dicyclohexylcarbodiimide (DCC), 4-dimethylaminopyridine (DMAP)
Solvents: Dimethylformamide (DMF), dichloromethane (DCM)
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines .
Scientific Research Applications
3-{[6-(4-Methylphenyl)pyridazin-3-yl]-amino}benzoic acid has several scientific research applications, including:
Proteomics Research: The compound is used as a specialty product in proteomics research to study protein interactions and functions.
Medicinal Chemistry: It serves as a scaffold for the development of new drugs with potential pharmacological activities such as antimicrobial, anticancer, and anti-inflammatory properties.
Biological Studies: The compound is used in biological studies to investigate its effects on various biological targets and pathways.
Industrial Applications:
Mechanism of Action
The mechanism of action of 3-{[6-(4-Methylphenyl)pyridazin-3-yl]-amino}benzoic acid involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to various biological effects. For example, it may inhibit calcium ion influx, which is required for the activation of platelet aggregation . Additionally, it may interact with other molecular targets involved in inflammation, cancer, and microbial infections .
Comparison with Similar Compounds
Similar Compounds
6-[4-(5-Methyl-3-oxo-2,3,4,5-tetrahydropyridazin-6-yl)phenyl]pyridazin-3(2H)-one: This compound is a potent PDE-III inhibitor with enhanced potency due to the presence of a methyl group at the C-5 position of the dihydropyridazinone ring.
3-{[6-(3-Methylphenyl)pyridazin-3-yl]amino}benzoic acid: A similar compound with a methyl group at the 3-position of the phenyl ring instead of the 4-position.
Uniqueness
3-{[6-(4-Methylphenyl)pyridazin-3-yl]-amino}benzoic acid is unique due to its specific substitution pattern on the pyridazine ring and the presence of an amino group attached to the benzoic acid moiety.
Properties
IUPAC Name |
3-[[6-(4-methylphenyl)pyridazin-3-yl]amino]benzoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O2/c1-12-5-7-13(8-6-12)16-9-10-17(21-20-16)19-15-4-2-3-14(11-15)18(22)23/h2-11H,1H3,(H,19,21)(H,22,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILPKJCCKFNAVJR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=C(C=C2)NC3=CC=CC(=C3)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201205382 | |
Record name | 3-[[6-(4-Methylphenyl)-3-pyridazinyl]amino]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201205382 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1119451-55-6 | |
Record name | 3-[[6-(4-Methylphenyl)-3-pyridazinyl]amino]benzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1119451-55-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-[[6-(4-Methylphenyl)-3-pyridazinyl]amino]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201205382 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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